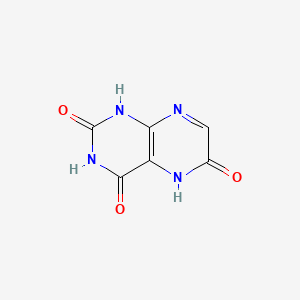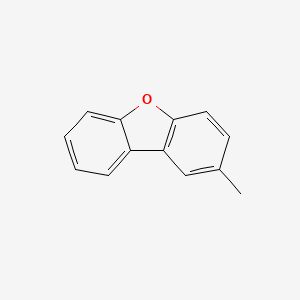
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-
Overview
Description
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is an organic compound that belongs to the class of phenols It features a phenol group attached to a tetrahydropyridine ring, which is further substituted with a methyl group
Mechanism of Action
Biochemical Pathways
The compound is metabolized in the brain by monoamine oxidase B to form 1-methyl-4-phenylpyridine . This metabolite is responsible for the compound’s biological activity .
Pharmacokinetics
The compound is lipophilic and can cross the blood-brain barrier . It is metabolized in the brain, which ensures its bioavailability and effectiveness .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of endogenous cannabinoids can compete with the compound for binding to the cannabinoid receptor. Additionally, the compound’s lipophilic nature allows it to easily cross biological membranes, which can influence its distribution and elimination .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- are largely determined by its phenolic structure. Phenols are slightly acidic in water and can react with aqueous sodium hydroxide (NaOH) to form salts . The compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can involve various enzymes, proteins, and other biomolecules, leading to changes in their function and interactions .
Cellular Effects
The cellular effects of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- are not fully understood. It is known that phenolic compounds can have a variety of effects on cells. For example, some phenolic compounds have been found to cause irritation and burning of skin, eyes, mouth, and throat; abdominal pain and vomiting; heart damage; anemia; liver and kidney damage; facial paralysis; coma; and death .
Molecular Mechanism
The molecular mechanism of action of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is complex and involves a variety of biochemical reactions. It can undergo nucleophilic aromatic substitution reactions, where one of the substituents in the aromatic ring is replaced by a nucleophile . This can lead to changes in gene expression and enzyme activity, affecting cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo various reactions over time, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound is a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This suggests that high doses of the compound could potentially have toxic or adverse effects.
Metabolic Pathways
It is known that the compound can be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound is lipophilic and can therefore cross the blood–brain barrier . This suggests that it could potentially interact with various transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
Given its lipophilic nature and ability to cross the blood–brain barrier, it is likely that it can distribute across various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with phenol and 1-methyl-4-piperidone.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions vary depending on the specific catalysts and solvents used.
Industrial Production Methods
In industrial settings, the production of phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- involves similar synthetic routes but on a larger scale. Continuous flow reactors and optimized catalysts are employed to enhance yield and efficiency. The use of high-pressure hydrogenation reactors is common to ensure complete reduction of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenols or other substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological pathways.
Industry
Polymer Production: Used in the synthesis of specialty polymers with unique properties.
Agricultural Chemicals: Employed in the development of novel agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-piperidyl)-: Similar structure but with a fully saturated piperidine ring.
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-: Similar but with different substituents on the phenol ring.
Uniqueness
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is unique due to its specific combination of a phenol group and a tetrahydropyridine ring. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUVKCMPXMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966714 | |
| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-54-5 | |
| Record name | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ66U8BXY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)




![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)
![N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE](/img/structure/B1606123.png)

![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo]-5,5'-dimethyl-4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-, trisodium salt](/img/structure/B1606125.png)


